molecular formula C17H20O2 B188734 4,4'-Methylenebis(2,6-dimethylphenol) CAS No. 5384-21-4

4,4'-Methylenebis(2,6-dimethylphenol)

Cat. No. B188734
CAS RN: 5384-21-4
M. Wt: 256.34 g/mol
InChI Key: AZZWZMUXHALBCQ-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-dimethylphenol) is a chemical compound with the molecular formula C17H20O2 . It is used in the industrial manufacture of metal-clad laminates and printed circuit boards .


Molecular Structure Analysis

The molecular formula of 4,4’-Methylenebis(2,6-dimethylphenol) is C17H20O2. It has an average mass of 256.340 Da and a monoisotopic mass of 256.146332 Da .


Physical And Chemical Properties Analysis

4,4’-Methylenebis(2,6-dimethylphenol) has a density of 1.1±0.1 g/cm3, a boiling point of 414.7±40.0 °C at 760 mmHg, and a flash point of 193.6±21.9 °C. It has 2 H bond acceptors, 2 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Synthesis of 2,6-Dimethylphenol : Research has focused on the synthesis of 2,6-dimethylphenol, a key product of phenol methylation important for the plastics industry. The process has been carried out using a fluidized bed of an iron-chromium catalyst, achieving over 90% conversion of phenol. This method also achieved a selectivity of more than 85% for 2,6-dimethylphenol, with low levels of by-products like 2,4-DMP and 2,4,6-TMP (Żukowski et al., 2014).

  • Selective Oxidative Coupling : Another study developed a procedure for the selective oxidative coupling of 2,6-dimethylphenol to create 3,5,3',5'-tetramethyl-biphenyl-4,4'-diol, using a hypervalent form of iodine as a mediator. This process involves a C-C coupling mechanism (Boldron et al., 2005).

  • Synthesis of Methylenebisphenols : In the synthesis of methylenebisphenols, used as antioxidants for polyolefins, the condensation of 2,6-dimethylphenol with formaldehyde has been studied. This research identified by-products like bisphenols and trisphenols through various analytical techniques (Šmejkal & Popl, 1978).

  • Copolymerization and Polymer Properties : Studies on the copolymerization of 2,6-dimethylphenol with other compounds have been conducted to understand their thermodynamic properties in the solid state, particularly regarding the heat capacities and glass transition temperatures of these copolymers (Jauhiainen, 1982).

  • Polymerization Catalyst Studies : Research has also been conducted on various catalyst systems for polymerizing 2,6-dimethylphenol, including studies on aromatic amine ligands and copper(I) chloride catalyst systems. These studies aim to improve the efficiency and reduce the production of by-products in the polymerization process (Kim et al., 2018).

  • Electrochemical Degradation of Dimethylphenol Isomers : A study explored the electrochemical oxidation (EO) process for degrading dimethylphenol isomers, including 2,6-DMP. This research contributes to understanding the EO performance and its dependence on molecular structure and experimental parameters (Zhou et al., 2021).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing vapours, mist or gas, and contact with skin, eyes, or clothing. Ensure adequate ventilation and evacuate personnel to safe areas .

properties

IUPAC Name

4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-2,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-10-5-14(6-11(2)16(10)18)9-15-7-12(3)17(19)13(4)8-15/h5-8,18-19H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZWZMUXHALBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CC2=CC(=C(C(=C2)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063820
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
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Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,4'-Methylenebis(2,6-dimethylphenol)

CAS RN

5384-21-4
Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
Source CAS Common Chemistry
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Record name 4,6-xylenol
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Record name Phenol, 4,4'-methylenebis[2,6-dimethyl-
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Record name Bis(3,5-dimethyl-4-hydroxyphenyl)methane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenedi-2,6-xylenol
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Record name 4,4'-Methylenebis(2,6-dimethylphenol)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
L Omelka, A Tkáč, L Jiráčková… - Organic Magnetic …, 1982 - Wiley Online Library
Radical species were generated from 4,4′;‐ and 2,2′;‐alkylidenebisphenols during oxidation with free and co‐ordinated [Co(III)]RO 2 Radicals. This simulates the participation of …
Number of citations: 16 onlinelibrary.wiley.com
JR Rowlett, Q Liu, W Zhang, JD Moon… - Journal of Materials …, 2016 - pubs.rsc.org
Poly(phenylene oxide-co-arylene ether ketone) and poly(phenylene oxide-co-arylene ether ketone ketone) copolymers were prepared by polycondensation of a dihydroxyfunctional …
Number of citations: 9 pubs.rsc.org
BJ Sundell, AT Shaver, Q Liu, A Nebipasagil, P Pisipati… - Polymer, 2014 - Elsevier
Amorphous, high glass transition, crosslinkable poly(arylene ether)s for gas purification membranes have been synthesized. The polymers include a moiety capable of several oxidation …
Number of citations: 19 www.sciencedirect.com
H Sun, G Zhang, Z Liu, N Zhang, L Zhang, W Ma… - International journal of …, 2012 - Elsevier
Novel self-crosslinked alkaline electrolyte membranes with high hydroxide ion conductivity, excellent dimensional stability and extraordinary solvent resistance stability are synthesized …
Number of citations: 36 www.sciencedirect.com
P Wang, D Nishimura, T Komatsu, K Kobiro - The Journal of Supercritical …, 2011 - Elsevier
Environmentally benign, non-catalytic, simple, and complete aromatic ring methylation of catechol derivatives by using 1,3,5-trioxane as the source of methyl groups was investigated in …
Number of citations: 7 www.sciencedirect.com
Y Xiao, Y Li, B Zhang, H Li, Z Cheng, J Shi… - ACS Macro …, 2019 - ACS Publications
Herein, we report a poly(benzyl ether)-based self-immolative polymer (SIP) with pendant pyridine disulfide groups. Cleavage of the side-chain disulfides leads to the formation of …
Number of citations: 19 pubs.acs.org
HJ Hwang, CS Wang - Journal of applied polymer science, 1998 - Wiley Online Library
A series of bismaleimid·triazine (BT) resins were prepared from various dicyanate esters and 2,7‐bis(4‐maleimidophenoxy)naphthalene (BMPN), which contains a naphthalene group …
Number of citations: 27 onlinelibrary.wiley.com
AM Soto, C Schaeberle, MS Maier… - Toxicological …, 2017 - academic.oup.com
We read with great interest a recent article by Mesnage et al.(2017) published in the 158 (2) issue of Toxicological Sciences. The authors reported on the estrogenic activity of bisphenol …
Number of citations: 5 academic.oup.com
W YANG, K MAO, W MO, X WEI, FAN Xin… - Journal of Fuel Chemistry …, 2022 - Elsevier
Ultrasonic assisted extraction residue (ER) from Naomaohu lignite (NL) was taken as the research object. ER was subjected to methanolysis at 300 C, and the effect of KOH was …
Number of citations: 3 www.sciencedirect.com
N Vodnala, S Singh, CK Hazra - The Journal of Organic Chemistry, 2022 - ACS Publications
This study reports a mild and efficient synthetic protocol for the synthesis of symmetrical and unsymmetrical diarylmethanes (DAMs). Using DMSO as the C 1 source and TMSOTf as the …
Number of citations: 15 pubs.acs.org

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